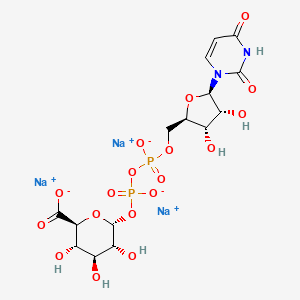

UDP-GlcA

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUNWUNTOMVIG-QWGSIYABSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Udp Glca: Pathways and Regulation

UDP-Glucose Dehydrogenase (UGDH)-Dependent Pathway

The UGDH-dependent pathway is a direct route for UDP-GlcA synthesis, involving the oxidation of UDP-glucose. researchgate.netoup.com

UDP-α-D-glucose + 2 NAD+ + H2O → UDP-α-D-glucuronate + 2 NADH + 2 H+ qmul.ac.uknih.gov

This process involves the transfer of four electrons and occurs in two successive steps without the release of an intermediate aldehyde. nih.govubc.ca

UGDH is a NAD+-dependent enzyme, requiring two molecules of NAD+ as a cofactor for the oxidation of one molecule of UDP-glucose. researchgate.netfrontiersin.orgqmul.ac.uknih.gov The enzyme exhibits specificity for UDP-glucose as its primary substrate. oup.comd-nb.info While some studies indicate it can also act on UDP-2-deoxyglucose, its main physiological substrate is UDP-glucose. qmul.ac.uk The binding of NAD+ to UGDH typically occurs after the binding of UDP-glucose, suggesting an ordered binding mechanism. nih.gov

Research findings on UGDH substrate specificity and NAD+ dependency include:

| Enzyme Source | Substrate Preferred | Cofactor Required | Apparent Km for UDP-Glc | Apparent Km for NAD+ | Reference |

| Human UGDH | UDP-Glc | NAD+ | ~0.13 mM | - | nih.gov |

| Arabidopsis UGDH isoforms | UDP-Glc | NAD+ | 120–335 µM | ~40 µM | d-nb.info |

| Streptococcus pyogenes UGDH | UDP-Glc | NAD+ | 20 ± 4 µM | 0.5 mM | ubc.ca |

Note: Km values can vary depending on experimental conditions and enzyme source.

Studies on Arabidopsis UGDH isoforms have shown varying affinities for UDP-glucose but similar affinities for NAD+. d-nb.info

The UGDH-catalyzed reaction is considered energetically irreversible. researchgate.netoup.commpg.depsu.edu This irreversibility is significant because it effectively commits UDP-glucose towards the synthesis of UDP-GlcA and downstream products. oup.compsu.edu This committed step plays a key role in regulating the flux of carbohydrates into pathways that utilize UDP-GlcA, such as the biosynthesis of cell wall matrix polysaccharides, glucuronylation of secondary compounds, and post-translational modification of glycoproteins. oup.com The irreversible nature of the reaction ensures that UDP-GlcA is primarily channeled into these biosynthetic processes. oup.com

Substrate Specificity and NAD+ Dependency of UGDH Activity

Myo-Inositol Oxidation Pathway (MIOP) for UDP-GlcA Formation

The myo-inositol oxidation pathway provides an alternative route for UDP-GlcA synthesis, starting from myo-inositol. researchgate.nettandfonline.comoup.com

The initial and key step in the MIOP is the oxidative cleavage of myo-inositol to D-glucuronic acid (GlcA), catalyzed by the enzyme myo-inositol oxygenase (MIOX). researchgate.nettandfonline.comoup.comnih.govmpg.deresearchgate.net MIOX is a dioxygenase that utilizes molecular oxygen for this ring-opening reaction. mpg.deresearchgate.netuniprot.orgnih.govuniprot.org This reaction is also considered thermodynamically irreversible. mpg.de

The reaction catalyzed by MIOX is:

myo-inositol + O2 → D-glucuronate + H2O + H+ uniprot.orguniprot.org

In plants, the MIOX gene family has been identified, with different members potentially contributing to UDP-GlcA synthesis in specific tissues or developmental stages. mpg.denih.gov

Following the conversion of myo-inositol to D-glucuronic acid by MIOX, D-glucuronic acid is subsequently activated to form UDP-GlcA. researchgate.netoup.comnih.govmpg.deresearchgate.net This activation process typically involves two enzymatic steps. First, D-glucuronic acid is phosphorylated to glucuronic acid-1-phosphate by glucuronokinase. nih.gov Second, glucuronic acid-1-phosphate reacts with UTP to form UDP-GlcA, catalyzed by a UDP-sugar pyrophosphorylase. nih.gov The enzymatic activities required for this activation have been observed in various plant tissues. mpg.de

While both the UGDH-dependent pathway and the MIOP contribute to the cellular pool of UDP-GlcA, their relative contributions can vary depending on the organism, tissue type, and developmental stage. researchgate.nettandfonline.comportlandpress.com Some studies suggest a dominance of the UGDH pathway in certain plant tissues, with the MIOP potentially playing a compensatory role. frontiersin.orgnih.govportlandpress.com

Comparative Contributions and Tissue-Specific Dominance of MIOP in Plant Systems

In plants, UDP-GlcA can be synthesized via two independent routes: the nucleotide sugar oxidation (NSO) pathway and the myo-inositol oxidation pathway (MIOP) researchgate.netresearchgate.net. While the NSO pathway, catalyzed by UDP-glucose dehydrogenase (UGDH), is a direct conversion from UDP-glucose, the MIOP involves a series of enzymatic steps starting from myo-inositol researchgate.netcore.ac.ukuga.edu. The relative importance and predominant contribution of these two pathways to the total UDP-GlcA pool can vary significantly depending on the plant species, specific tissue types, and different developmental stages researchgate.netresearchgate.net. The myo-inositol oxidation pathway involves myo-inositol oxygenase (MIOX) as a key enzyme core.ac.uk. Studies have suggested that the predominant route can differ among species, tissues, and different development stages researchgate.netresearchgate.net.

Regulatory Mechanisms of UDP-GlcA Biosynthesis

The biosynthesis of UDP-GlcA, particularly through the UGDH-catalyzed reaction, is subject to sophisticated regulatory mechanisms operating at multiple levels. These controls ensure that the supply of UDP-GlcA is appropriately matched with the cellular requirements for various glycosylation processes and other metabolic functions.

Allosteric Feedback Inhibition of UGDH by Downstream Metabolites (e.g., UDP-Xylose)

A key regulatory mechanism of UGDH activity is allosteric feedback inhibition by downstream metabolites, most notably UDP-xylose (UDP-Xyl) nih.govoncotarget.comuga.eduacs.orgdrugbank.comnih.gov. UDP-xylose is produced from UDP-GlcA by the action of UDP-GlcA decarboxylase (UXS) researchgate.netpnas.org. This feedback loop allows the cell to modulate UDP-GlcA synthesis based on the demand for its metabolic products, such as UDP-xylose, which is a precursor for the synthesis of xylans and other cell wall components nih.gov.

The allosteric inhibition by UDP-xylose involves a conformational change in the UGDH enzyme nih.govacs.orguniprot.org. In human UGDH (hUGDH), UDP-xylose binding converts the enzyme into an inactive, horseshoe-shaped hexamer nih.govuniprot.org. This allosteric transition is facilitated by flexible regions and cavities within the protein core nih.govuniprot.org. Some studies suggest that UDP-xylose may compete with UDP-glucose for the active site, contributing to the inactive state oncotarget.comacs.org. The allosteric mechanism in UGDH has been observed in various organisms, highlighting its conserved importance in regulating nucleotide sugar metabolism acs.orgnih.gov.

Transcriptional and Post-Transcriptional Control of UGDH Gene Expression (e.g., Sp1-mediated regulation, miRNA modulation)

The cellular levels of UGDH, and consequently the capacity for UDP-GlcA synthesis, are also controlled at the level of gene expression. Transcriptional regulation plays a significant role in determining UGDH abundance. For instance, the transcription factor Sp1 has been identified as a key regulator of human UGDH gene expression, binding to specific sites in the UGDH promoter region and contributing to its basal transcriptional activity nycu.edu.tw. Studies analyzing the human UGDH gene promoter have identified Sp1 binding sites crucial for expression nycu.edu.tw.

Beyond transcriptional control, post-transcriptional mechanisms, such as regulation by microRNAs (miRNAs), can also influence UGDH expression. While direct miRNA targeting of UGDH mRNA is an area of ongoing research, studies have linked antisense RNAs, such as UGDH-AS1, to the regulation of UGDH spandidos-publications.comgenecards.org. UGDH-AS1 has been shown to be potentially regulated by miRNAs like hsa-miR-140, suggesting a complex regulatory network involving non-coding RNAs that can indirectly or directly impact UGDH levels spandidos-publications.com. Transcriptional upregulation of UGDH has been observed in response to certain cellular conditions or stresses researchgate.netnih.gov.

Impact of Precursor Availability (e.g., UDP-Glucose, Glucose-6-phosphate) on UDP-GlcA Levels

The availability of precursor molecules directly influences the rate of UDP-GlcA biosynthesis. UDP-glucose is the immediate substrate for the UGDH enzyme nih.govuga.edunih.govoup.com. Therefore, the intracellular concentration of UDP-glucose can directly impact the flux through the UGDH pathway. UDP-glucose itself is synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP) core.ac.ukfrontiersin.org. Glucose-1-phosphate is derived from glucose-6-phosphate, a central intermediate of glucose metabolism core.ac.ukuga.edufrontiersin.org.

Enzymology of Udp Glca: Catalysis and Structure Function Relationships

UDP-Glucose Dehydrogenase (UGDH/UGD/UDP-GlcDH)

UDP-glucose dehydrogenase (UGDH) is a key enzyme that catalyzes the NAD+-dependent, two-step oxidation of UDP-glucose (UDP-Glc) to produce UDP-GlcA. This reaction is essential for the biosynthesis of various polysaccharides, including glycosaminoglycans (GAGs) like hyaluronan, heparin, chondroitin (B13769445) sulfate (B86663), and dermatan sulfate, as well as for the glucuronidation of xenobiotics and hormones. oncotarget.comijbs.comuniprot.org

Molecular Architecture and Oligomerization States

UGDH enzymes exhibit diverse molecular architectures and oligomerization states depending on their origin. Eukaryotic UGDHs, such as human UGDH (hUGDH), typically exist as homohexamers. oncotarget.comacs.orgnih.gov The hexameric structure of hUGDH is described as a disc-shaped trimer of homodimers. researchgate.net Each subunit within the hexamer consists of two distinct α/β domains: an N-terminal domain responsible for NAD+ binding and a C-terminal domain involved in UDP-sugar binding. nih.govacs.org The active site is located in the cleft between these two domains. researchgate.netnih.gov

Prokaryotic UGDHs, in contrast, often exhibit a simpler oligomerization behavior, predominantly existing as dimers. acs.orgportlandpress.com This difference in quaternary structure between eukaryotic and prokaryotic UGDHs is thought to be related to variations in intersubunit contacts, particularly within the C-terminal region. portlandpress.com For human UGDH, the hexameric state is considered the active form, although the enzyme can exist in equilibrium with dimeric forms. nih.gov The binding of substrates like UDP-glucose and NAD+ can stabilize the hexameric association. nih.gov

Active Site Characterization and Identification of Catalytic Residues

The active site of UGDH is a highly conserved region crucial for its catalytic function. nih.govnih.gov Several key amino acid residues within the active site have been identified as essential for catalysis through structural studies and mutagenesis experiments. A conserved cysteine residue plays a critical role as the catalytic nucleophile. nih.govportlandpress.comnih.govoup.com In human UGDH, Cysteine 276 (Cys276) is the catalytic nucleophile, participating in the formation of thiohemiacetal and thioester intermediates during the reaction. nih.govnih.govnih.govrcsb.org Mutation of this cysteine residue significantly impairs or abolishes enzymatic activity. nih.govunl.edu

Other conserved residues in the active site of hUGDH include Thr131, Glu161, Lys220, Asn224, and Asp280. nih.gov Lysine 220 (Lys220) is proposed to act as a general base involved in the oxidation of the UDP-glucose alcohol group and stabilization of oxyanions during intermediate formation. acs.orgrcsb.org Aspartate 280 (Asp280) is thought to be critical for activating the substrate and the catalytic cysteine, potentially by coordinating a water molecule that deprotonates Cys276. acs.orgrcsb.org Glutamate 161 (Glu161) is suggested to function as a general catalytic base for the hydrolysis of the thioester intermediate. nih.gov Mutation of Glu161 can lead to the accumulation of the thioester adduct. nih.govrcsb.org Lysine 339 (Lys339) in hUGDH appears to be important for substrate binding, as its mutation affects the enzyme's affinity for UDP-glucose. acs.orgnih.govacs.org

The NAD+ binding site within UGDH also involves conserved residues, typically conforming to a Rossmann-fold motif. nih.gov

Structure-Based Subclassification and Phylogenetic Analysis of UGDH Family Members

Phylogenetic analysis of UGDH enzymes from various organisms reveals evolutionary relationships and supports a structure-based subclassification. UGDHs can broadly be classified into different groups. An evolutionary analysis identified three main groups: Group I and II prokaryotic UGDHs and a eukaryotic group (UGDH-II). mdpi.com The eukaryotic UGDH-II enzymes are characterized by an extended C-terminal domain that facilitates the formation of complex homohexameric assemblies. researchgate.net Prokaryotic UGDH-I enzymes, with their simpler dimeric structure, lack some of the intersubunit contacts present in the eukaryotic forms. portlandpress.com

Phylogenetic trees constructed using UGDH protein sequences from diverse species, including plants and bacteria, show distinct clustering patterns corresponding to these evolutionary groups. nih.govresearchgate.net For instance, UGDHs from aquatic algae may cluster separately from those in terrestrial plants. researchgate.net These analyses help in understanding the evolutionary history and functional divergence within the UGDH family. mdpi.comsemanticscholar.org

Kinetic Parameters (K_m, V_max, K_cat, Catalytic Efficiency) and Mechanistic Insights

The catalytic mechanism of UGDH involves two successive NAD+-dependent oxidation steps without the release of an intermediate aldehyde. oncotarget.comnih.gov The reaction proceeds through the formation of covalent thiohemiacetal and thioester intermediates involving the catalytic cysteine residue. nih.govnih.govrcsb.org

The kinetic parameters, such as K_m, V_max, and k_cat (turnover number), provide quantitative insights into the enzyme's activity and substrate affinity. K_m represents the substrate concentration at half V_max and is an indicator of the enzyme's affinity for its substrate; a lower K_m generally indicates higher affinity. reddit.com V_max is the maximum reaction rate under saturating substrate conditions. reddit.com k_cat is the turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit time. reddit.com Catalytic efficiency is often expressed as the ratio of k_cat to K_m (k_cat/K_m).

Reported kinetic parameters for UGDH vary depending on the source of the enzyme and experimental conditions. For human UGDH, reported K_m values for UDP-glucose range from 7.6 μM to 25 μM, and for NAD+, they range from 384 μM to 1160 μM. uniprot.org The k_cat for human UGDH with UDP-glucose as substrate is reported as 0.55 s⁻¹. uniprot.org Studies on UGDH from Streptococcus pyogenes reported a k_cat of 1.7 s⁻¹ and K_m values of 20 μM for UDP-glucose and 60 μM for NAD+. ualberta.ca

The mechanism involves the transfer of a hydride from UDP-glucose to NAD+, followed by nucleophilic attack by the catalytic cysteine to form a thiohemiacetal. oncotarget.comnih.govnih.gov A second hydride transfer to another NAD+ molecule leads to a thioester intermediate, which is then hydrolyzed to release UDP-GlcA. nih.govnih.govrcsb.org While this general mechanism is widely supported, some studies propose variations, including an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction in the first oxidation step. ijbs.comnih.gov

UGDH activity can be regulated, for example, by feedback inhibition by UDP-xylose, which can compete with UDP-glucose for the active site and induce conformational changes that lead to an inactive enzyme state. uniprot.orgresearchgate.netosti.gov

Table 1: Selected Kinetic Parameters for UGDH

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Human | UDP-glucose | 7.6-25 | 0.55 | uniprot.org |

| Human | NAD+ | 384-1160 | - | uniprot.org |

| Streptococcus pyogenes | UDP-glucose | 20 | 1.7 | ualberta.ca |

| Streptococcus pyogenes | NAD+ | 60 | 1.7 | ualberta.ca |

| Arabidopsis thaliana UGD2 | UDP-glucose | 123 | 1.92 | d-nb.info |

| Arabidopsis thaliana UGD2 | NAD+ | 43 | 1.92 | d-nb.info |

| Arabidopsis thaliana UGD3 | UDP-glucose | 335 | 2.52 | d-nb.info |

| Arabidopsis thaliana UGD3 | NAD+ | 42 | 2.52 | d-nb.info |

| Arabidopsis thaliana UGD4 | UDP-glucose | 171 | 1.17 | d-nb.info |

| Arabidopsis thaliana UGD4 | NAD+ | 44 | 1.17 | d-nb.info |

UDP-GlcA Decarboxylases (UDP-Xylose Synthase, UXS)

UDP-GlcA decarboxylases, also known as UDP-Xylose Synthases (UXS), catalyze the NAD-dependent decarboxylation of UDP-GlcA to form UDP-xylose. ebi.ac.ukasm.org UDP-xylose is another important nucleotide sugar precursor involved in the synthesis of various glycans, including proteoglycans in animals and xylans and xyloglucans in plants. ebi.ac.ukasm.orgnih.gov

Classification within the Short-Chain Dehydrogenase/Reductase (SDR) Superfamily

UDP-GlcA decarboxylases are classified as members of the large and functionally diverse Short-Chain Dehydrogenase/Reductase (SDR) superfamily. nih.govebi.ac.ukasm.orgnih.govugent.be The SDR superfamily includes a wide range of enzymes that catalyze oxidation/reduction reactions on various substrates, often utilizing NAD(P)H or NAD(P)+ as cofactors. nih.govebi.ac.uknih.gov

Enzymes within the SDR superfamily share a common structural motif, typically a Rossmann fold, which is involved in NAD(P)H/NAD(P)+ binding. nih.govebi.ac.uk Despite relatively low sequence identity (15-30%) across the superfamily, they exhibit high structural similarity. nih.gov UDP-GlcA decarboxylases, like other SDR members, conform to these structural characteristics. nih.gov

Within the SDR superfamily, UDP-GlcA decarboxylases belong to a subgroup that acts on nucleotide-activated monosaccharides. nih.govebi.ac.uk These enzymes often initiate their catalytic pathway with an oxidation step at a specific carbon of the sugar substrate using enzyme-bound NAD+. nih.govd-nb.inforesearchgate.net In the case of UDP-GlcA decarboxylases, this involves an initial oxidation at the C4 position of UDP-GlcA. d-nb.info This oxidation leads to a transient intermediate, which is then followed by decarboxylation at the C6 carboxyl group and often a subsequent reduction step to yield UDP-xylose. d-nb.info

While the general catalytic strategy involving oxidation is conserved within the SDR superfamily, specific active site residues and mechanistic details can vary among different SDR subgroups and even within the decarboxylase family. d-nb.infoacs.org For instance, some SDR-type decarboxylases may utilize a conserved tyrosine residue as a catalytic base for the initial oxidation. d-nb.inforesearchgate.net Human UDP-xylose synthase (hUXS1) is also classified within the SDR superfamily, specifically among the "extended SDRs" that handle nucleotide-sugar epimerization and dehydration. nih.gov hUXS1 is reported to possess a canonical SDR active site with a conserved triad (B1167595) (Thr118, Tyr147, Lys151) likely involved in oxidoreduction. nih.gov

Table 2: Classification of UDP-GlcA Decarboxylases

| Enzyme Family | Superfamily | Key Reaction Catalyzed | Cofactor |

| UDP-GlcA Decarboxylase (UXS) | Short-Chain Dehydrogenase/Reductase (SDR) | Decarboxylation of UDP-GlcA to UDP-xylose | NAD+ |

Mechanistic Steps: NAD+/NADH Cofactor Cycling and UDP-α-D-4-keto-xylose Intermediate Formation

The enzymatic conversion of UDP-GlcA to UDP-xylose is catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS) nih.govpnas.org. This conversion is an oxidative decarboxylation reaction that proceeds through a series of steps involving the NAD+/NADH cofactor. The mechanism is believed to start with the oxidation of the C4 hydroxyl group of UDP-GlcA by enzyme-bound NAD+, resulting in the formation of a transient UDP-4-keto-glucuronic acid intermediate nih.govnih.govnih.gov. This intermediate is a β-keto acid, which is susceptible to decarboxylation nih.govnih.gov. Following decarboxylation at the C6 position, a UDP-4-keto-pentose intermediate is generated nih.govnih.gov. The final step involves the stereospecific reduction of the C4 keto group by the NADH, which was generated in the initial oxidation step, to yield UDP-xylose nih.govnih.gov. The NAD+ cofactor remains tightly bound to the enzyme throughout the catalytic cycle, undergoing reduction to NADH and then re-oxidation nih.gov.

Substrate Specificity and Exclusive Production of UDP-Xylose

UDP-glucuronic acid decarboxylase (UXS) exhibits a high degree of substrate specificity, primarily acting on UDP-GlcA to produce UDP-xylose pnas.orgnih.gov. Early studies on crude enzyme preparations from some sources suggested the production of a mixture of UDP-D-xylose and UDP-L-arabinose. However, it was later demonstrated that the presence of UDP-L-arabinose was due to contamination by a UDP-L-arabinose-4-epimerase, and that purified UDP-GlcA decarboxylase exclusively produces UDP-xylose nih.govresearchgate.net. The mechanism involves a stereospecific reduction of the UDP-4-keto-pentose intermediate, ensuring the formation of UDP-xylose as the sole pentose (B10789219) product nih.govnih.govd-nb.info.

UDP-GlcA 4-Epimerases (UGlcAE)

UDP-GlcA 4-epimerases (UGlcAE) are enzymes that catalyze the reversible epimerization of UDP-GlcA at the C4 position researchgate.netnih.govontosight.ai. This reaction leads to the formation of UDP-galacturonic acid (UDP-GalA), another crucial nucleotide sugar involved in various biosynthetic pathways, particularly in plants and bacteria for cell wall synthesis researchgate.netnih.govuniprot.org.

Enzymatic Epimerization of UDP-GlcA to UDP-Galacturonic Acid

The epimerization of UDP-GlcA to UDP-GalA catalyzed by UGlcAE is a reversible reaction that involves the inversion of the stereochemistry at the C4 carbon of the glucuronic acid moiety nih.govontosight.ai. Similar to UDP-GlcA decarboxylase, this reaction is NAD+-dependent and proceeds through a transient 4-keto intermediate nih.govd-nb.inforesearchgate.netnih.gov. The mechanism involves the oxidation of the C4 hydroxyl group of UDP-GlcA by enzyme-bound NAD+, forming a UDP-4-keto-hexose-uronic acid intermediate nih.govd-nb.inforesearchgate.net. Unlike the decarboxylase, the epimerase facilitates the rotation of this intermediate within the active site, followed by the stereospecific reduction of the C4 keto group by NADH, resulting in the formation of UDP-GalA d-nb.inforesearchgate.netnih.gov. The precise positioning of the substrate and intermediate within the active site is crucial for preventing decarboxylation and ensuring the correct stereochemical outcome of the epimerization nih.govd-nb.info.

Structural Attributes: Type-II Membrane Protein Topology and Catalytic Domains

UGlcAE enzymes are often predicted to be type-II membrane proteins nih.govnih.govannualreviews.org. They typically possess two main domains: a variable N-terminal region, which may contain predicted cytosolic, transmembrane, and stem domains, and a large, conserved C-terminal catalytic region nih.govuniprot.orgnih.gov. The catalytic domain is highly conserved and is characteristic of a large family of epimerases/dehydratases, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily nih.govresearchgate.netnih.govnih.govresearchgate.net. SDR enzymes are characterized by a conserved catalytic triad, often Ser/Thr-Tyr-Lys, where the tyrosine residue plays a key role as a catalytic base in abstracting a proton from the substrate's hydroxyl group to facilitate oxidation by NAD+ nih.govnih.gov.

Kinetic Properties and Allosteric Regulation by Nucleotide Sugars (e.g., UDP-Xyl, UDP-Ara)

Studies on the kinetic properties of UGlcAE from various organisms have shown varying characteristics. For instance, the UGlcAE from Arabidopsis thaliana (AtUGlcAE1) has an apparent Km value of 720 μM for UDP-GlcA and an equilibrium constant of approximately 1.9 for the conversion of UDP-GlcA to UDP-GalA nih.govuniprot.orgnih.gov. The enzyme is active over a range of temperatures and has optimal activity at a specific pH nih.govnih.gov.

UGlcAE activity can be subject to allosteric regulation by other nucleotide sugars. Research indicates that AtUGlcAE1 is inhibited by UDP-xylose (UDP-Xyl) and UDP-arabinose (UDP-Ara) nih.govuniprot.orgnih.gov. This inhibition suggests a potential regulatory mechanism where the accumulation of downstream products of nucleotide sugar metabolism can influence the activity of enzymes involved in the synthesis of their precursors, thereby helping to regulate the flow of sugars into different pathways, such as pectin (B1162225) biosynthesis in plants nih.govnih.gov.

Here is a table summarizing some kinetic properties of AtUGlcAE1:

| Parameter | Value | Substrate | Organism | Source |

| Apparent Km | 720 μM | UDP-GlcA | Arabidopsis thaliana | nih.govuniprot.orgnih.gov |

| Equilibrium Constant | ~1.9 | UDP-GalA/UDP-GlcA | Arabidopsis thaliana | nih.gov |

| Optimal pH | 7.5 | UDP-GlcA | Arabidopsis thaliana | nih.govnih.gov |

| Active Temperature Range | 20°C - 55°C | UDP-GlcA | Arabidopsis thaliana | nih.govnih.gov |

Regulation of AtUGlcAE1 by nucleotide sugars:

| Regulator | Effect | Concentration | Source |

| UDP-Xyl | Inhibition | Not specified | nih.govuniprot.orgnih.gov |

| UDP-Ara | Inhibition | Not specified | nih.govuniprot.orgnih.gov |

| UDP-Glc | No inhibition | Not specified | nih.govnih.gov |

| UDP-Gal | No inhibition | Not specified | nih.govnih.gov |

| UMP | No inhibition | Not specified | nih.govnih.gov |

UDP-Glucuronosyltransferases (UGTs)

UDP-Glucuronosyltransferases (UGTs) are a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum researchgate.netnih.govresearchgate.netbidmc.org. Their main function is to catalyze the process of glucuronidation, which involves the transfer of the glucuronic acid moiety from UDP-GlcA to a wide range of lipophilic aglycone substrates researchgate.netnih.govresearchgate.netbidmc.orgontosight.aiwikipedia.orgreactome.orgnih.gov. This conjugation reaction results in the formation of more water-soluble glucuronide conjugates, which are more readily excreted from the body bidmc.orgontosight.ai. UGTs play a critical role in the metabolism and detoxification of numerous endogenous compounds, such as bilirubin, steroids, and bile acids, as well as exogenous substances, including drugs and environmental chemicals researchgate.netnih.govresearchgate.netbidmc.orgontosight.aiwikipedia.orgnih.gov. The transfer of glucuronic acid typically occurs to functional groups containing oxygen, nitrogen, or sulfur atoms on the substrate molecule researchgate.netwikipedia.org. The human UGT superfamily consists of multiple isoforms with varying substrate specificities and tissue expression patterns nih.govresearchgate.net.

Membrane-Bound Nature and Endoplasmic Reticulum (ER) Localization

UDP-glucuronosyltransferases are integral membrane proteins primarily localized in the endoplasmic reticulum (ER). researchgate.netbidmc.orghelsinki.firesearchgate.netfrontiersin.org This localization is crucial for their function in metabolizing both endogenous compounds and xenobiotics. bidmc.orghelsinki.firesearchgate.netfrontiersin.org The catalytic N-terminal domain of UGTs faces the ER lumen, while their smaller C-terminal domain resides in the cytoplasm. bidmc.org A specific transporter, SLC35D1, is responsible for transporting UDP-GlcA from the cytoplasm into the ER lumen, where it is accessible to the UGTs. bidmc.org

Enzymatic Mechanism: Inverting Glycosyltransferase Family and SN2-like Glucuronyl Group Transfer

UGTs belong to the inverting glycosyltransferase family, specifically GT1. researchgate.nethelsinki.fiuvic.camdpi.com The glucuronidation reaction catalyzed by UGTs follows a direct SN2-like mechanism. researchgate.nethelsinki.fihelsinki.fi This involves a nucleophilic attack by the acceptor molecule on the anomeric carbon (C1) of the glucuronic acid moiety of UDP-GlcA. researchgate.nethelsinki.fihelsinki.fi This SN2-like transfer results in the inversion of the anomeric configuration of the glucuronic acid from alpha in UDP-GlcA to beta in the resulting glucuronide conjugate. researchgate.nethelsinki.fihelsinki.fi The mechanism typically involves a catalytic dyad, often comprising histidine and aspartic acid residues, which can deprotonate the acceptor substrate, facilitating its nucleophilic attack. helsinki.fifrontiersin.org

Diversity of Substrate Aglycones and Specificity for UDP-GlcA as Glucuronyl Donor

UGTs exhibit broad substrate specificity regarding the aglycone (non-sugar acceptor) molecule. researchgate.netbidmc.orghelsinki.firesearchgate.netnih.gov They can conjugate glucuronic acid to a wide variety of lipophilic compounds containing functional groups such as hydroxyl, carboxyl, or amine groups. researchgate.netbidmc.orghelsinki.fihelsinki.fiphysiology.org These substrates include endogenous molecules like bilirubin, steroid hormones (e.g., β-estradiol, testosterone), and brain transmitters, as well as numerous exogenous substances like drugs (e.g., acetaminophen, morphine, valproic acid, oxazepam) and environmental mutagens. researchgate.netbidmc.orghelsinki.fihelsinki.finih.govnih.gov

Despite the broad specificity for aglycones, UGTs generally show high specificity for UDP-GlcA as the glucuronyl donor. researchgate.netbidmc.orgresearchgate.netnih.gov However, some studies on specific UGTs, such as the plant enzyme UGT84F9, have shown some in vitro activity with other UDP-sugars like UDP-glucose, although UDP-GlcA is often the preferred substrate. nih.govoup.com Research on human β1,3-glucuronosyltransferase I (GlcAT-I) has identified specific residues crucial for its selectivity towards UDP-GlcA. nih.govnih.govnih.gov Mutation of these residues can significantly alter the donor substrate specificity, allowing the enzyme to utilize other nucleotide sugars. nih.gov

Isoform Heterogeneity, Splice Variants, and Functional Overlap

The human UGT enzyme system is characterized by significant isoform heterogeneity. helsinki.fihelsinki.finih.govresearchgate.net There are at least 22 genes encoding UGTs, categorized into four families: UGT1, UGT2, UGT3, and UGT8. bidmc.orghelsinki.fiphysiology.org The UGT1A subfamily, in particular, arises from a single gene locus through alternative splicing, generating multiple isoforms (UGT1A1 and UGT1A3-UGT1A10) with distinct N-terminal substrate-binding domains but sharing common C-terminal domains involved in UDP-GlcA binding and membrane association. helsinki.fifrontiersin.orgnih.gov

While UGT isoforms exhibit distinct substrate specificities, there is also functional overlap in their ability to metabolize certain compounds. helsinki.fifrontiersin.orgnih.govresearchgate.net This overlap can contribute to the complexity of drug metabolism and detoxification. nih.govresearchgate.net

Identification and Functional Analysis of UDP-GlcA Binding Site Residues

Identifying the specific amino acid residues involved in UDP-GlcA binding is crucial for understanding UGT function and specificity. Due to the membrane-bound nature of UGTs, obtaining crystal structures has been challenging. researchgate.netnih.gov However, studies utilizing homology modeling, site-directed mutagenesis, and biochemical analyses have provided insights into the UDP-GlcA binding site. nih.govnih.govnih.govnih.govoup.comdntb.gov.ua

Research on human β1,3-glucuronosyltransferase I (GlcAT-I) has identified several residues in the UDP-GlcA binding site, including Y84, D113, R156, R161, and R310. nih.govnih.govdntb.gov.ua Mutational analysis of these residues has revealed their differential roles in UDP binding and catalytic activity. For instance, Y84 and D113 appear important for uridine (B1682114) binding, while R156 and R161 are critical for enzyme activity. nih.govnih.gov R161, being an invariant residue, is particularly important for GlcAT-I activity. nih.govnih.gov

Studies on other UGTs, such as UGT1A10 and the plant enzyme GumK, have also identified residues potentially involved in UDP-GlcA binding through modeling and mutational analysis. nih.govoup.com For UGT1A10, residues like K314 and K404 have been implicated in UDP-GlcA binding based on homology modeling and biochemical confirmation. nih.gov In GumK, residues like R29, D157, K307, and S304 are conserved and may form a complex network involved in UDP-GlcA binding, potentially influencing ligand conformation for catalysis. oup.com

Other UDP-Sugar-Producing Pyrophosphorylases Involved in UDP-GlcA Precursor Metabolism (e.g., UDP-Sugar Pyrophosphorylase, USPase)

UDP-GlcA is synthesized from UDP-glucose through the action of UDP-glucose 6-dehydrogenase (UGDH), which uses NAD+ as a cofactor. wikipedia.orgresearchgate.net UDP-glucose, the precursor of UDP-GlcA, is primarily generated from glucose 1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase). researchgate.netoup.comasm.org

UDP-sugar pyrophosphorylase (USPase) is another enzyme involved in nucleotide sugar metabolism, catalyzing the reversible reaction between a sugar-1-phosphate and a nucleoside triphosphate (like UTP) to form a UDP-sugar and pyrophosphate. oup.com While UGPase is the main enzyme producing UDP-glucose, USPase can also catalyze the same reaction. oup.com In plants, USPase is important for the recycling of arabinose and xylose and is required during vegetative and reproductive growth. nih.gov It can utilize UDP-glucuronic acid-1-phosphate as a substrate, suggesting a role in pathways that produce UDP-GlcA, such as the myo-inositol oxygenase pathway in pollen. nih.gov Defects in UGPase can lead to reduced levels of UDP-glucose and other UDP-sugars, including UDP-GlcA, affecting various metabolic pathways and glycoconjugate biosynthesis. oup.commdpi.com

Transport Mechanisms of Udp Glca: Intracellular Dynamics

Cytosolic Synthesis and Subsequent Transport for Lumenal Glycosylation Reactions

UDP-GlcA is primarily synthesized in the cytosol through the oxidation of UDP-glucose, a reaction catalyzed by UDP-glucose dehydrogenase (UGDH) nih.govnih.govresearchgate.net. This cytosolic pool of UDP-GlcA serves as the precursor for glycosylation reactions occurring in different cellular compartments, including the plasma membrane (e.g., hyaluronan synthesis), the Golgi apparatus (e.g., proteoglycan and cell wall polysaccharide synthesis), and the ER (e.g., glucuronidation) frontiersin.orgnih.govresearchgate.net. Since glycosyltransferases that utilize UDP-GlcA as a substrate are predominantly located within the lumen of the Golgi and ER, UDP-GlcA must be transported from the cytosol into these organelles nih.govreactome.orgoup.com.

Specific Nucleotide Sugar Transporters (NSTs)

The transport of nucleotide sugars, including UDP-GlcA, across organelle membranes is mediated by a family of proteins known as Nucleotide Sugar Transporters (NSTs) reactome.orgresearchgate.netscielo.br. These transporters are typically multi-transmembrane proteins residing in the membranes of the Golgi apparatus and the ER reactome.orgnih.gov. NSTs exhibit varying substrate specificities, ensuring that the correct nucleotide sugar is delivered to the appropriate lumenal compartment for specific glycosylation pathways researchgate.net.

Golgi-Localized Transporters (e.g., UUAT1 in Arabidopsis thaliana, frc transporter in Drosophila melanogaster)

Several NSTs have been identified that facilitate the transport of UDP-GlcA into the Golgi lumen. In Arabidopsis thaliana, the UDP-Uronic Acid Transporter 1 (UUAT1) is a Golgi-localized protein responsible for transporting UDP-GlcA and UDP-galacturonic acid (UDP-GalA) in vitro oup.comuniprot.orgnih.govosti.govunimelb.edu.au. Research on uuat1 mutants in Arabidopsis has shown altered seed mucilage composition, with reduced levels of GalA, rhamnose, and xylose, highlighting the importance of UUAT1 in providing substrates for pectin (B1162225) and hemicellulose biosynthesis in the Golgi oup.comnih.govosti.gov.

In Drosophila melanogaster, the fringe connection (frc) gene encodes a multifunctional Golgi nucleotide sugar transporter that imports UDP-GlcA, along with other nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-glucose, and UDP-N-acetylgalactosamine (UDP-GalNAc), from the cytosol into the Golgi lumen embopress.orgresearchgate.netflybase.orgoup.com. The frc transporter plays a crucial role in the biosynthesis of glycosaminoglycans and UDP-xylose within the Golgi flybase.orgflybase.org.

Endoplasmic Reticulum (ER)-Localized Transporters (e.g., SLC35D1)

UDP-GlcA is also transported into the lumen of the ER, where it is utilized by UDP-glucuronosyltransferases (UGTs) for glucuronidation, a key detoxification process nih.govbidmc.orghmdb.ca. The human solute carrier family 35 member D1 (SLC35D1), also known as UDP-galactose transporter-related protein 7 (UGTrel7) or UDP-glucuronic acid/UDP-N-acetylgalactosamine transporter, is an ER-localized antiporter that transports both UDP-GlcA and UDP-GalNAc from the cytosol into the ER lumen bidmc.orghmdb.cauniprot.orgreactome.orggenecards.orgreactome.org. This transport is essential for glucuronidation and chondroitin (B13769445) sulfate (B86663) biosynthesis hmdb.careactome.org. Defects in SLC35D1 are associated with Schneckenbecken dysplasia, a severe skeletal dysplasia, underscoring its critical role in development genecards.orgreactome.org.

Mechanisms and Regulation of UDP-GlcA Transport

Nucleotide sugar transport across organelle membranes is primarily facilitated by NSTs, which operate through specific mechanisms.

Energy-Independent Transport Driven by Concentration Gradients

Nucleotide sugar transporters, including those for UDP-GlcA, are generally considered to function as antiporters, mediating the exchange of a cytosolic nucleotide sugar for a lumenal nucleoside monophosphate (NMP) reactome.orgnih.gov. This transport is typically energy-independent and driven by the concentration gradient of the nucleotide sugar and the released NMP across the membrane reactome.orgnih.gov. As glycosylation reactions proceed in the lumen, the concentration of the nucleotide sugar decreases, while the concentration of the corresponding NMP (e.g., UMP from UDP-GlcA) increases. This creates a gradient that favors the influx of cytosolic nucleotide sugar in exchange for lumenal NMP efflux nih.govreactome.org.

Antiport Systems and Exchange with Nucleotides (e.g., UMP, UDP-GlcNAc)

UDP-GlcA transport is commonly facilitated by antiport systems. For instance, SLC35D1 in the ER membrane transports UDP-GlcA into the lumen in exchange for UMP nih.govuniprot.org. Similarly, SLC35D2 is inferred to mediate the exchange of UDP-GlcA and UMP across the Golgi membrane reactome.org.

Research has also indicated potential interactions and exchange with other nucleotide sugars. The transport of UDP-GlcA can be influenced by the presence of other nucleotide sugars, such as UDP-GlcNAc. Studies have shown that the interaction between the transport of UDP-GlcA and UDP-GlcNAc can differ between ER and Golgi vesicles, potentially affecting glucuronidation activity nih.gov. For example, in ER-derived vesicles, efflux of intravesicular UDP-GlcNAc can strongly stimulate the influx of cytosolic UDP-GlcA nih.gov. SLC35D1 itself can transport both UDP-GlcA and UDP-GalNAc, and may couple the efflux of UDP-GlcNAc or UDP-GalNAc to the influx of UDP-GlcA into the ER lumen uniprot.org.

The specific exchange partners and the extent of interaction can vary depending on the specific transporter and the cellular compartment nih.gov. While UMP is a common exchange partner, the possibility of exchange with other nucleotide diphosphates released from glycosylation reactions also exists nih.gov.

Here is a summary table of the transporters mentioned and their locations:

| Transporter Name (Gene) | Organism | Localization | Substrates Transported (includes UDP-GlcA) | Exchange Partner(s) (if specified) |

| UUAT1 | Arabidopsis thaliana | Golgi apparatus/membrane uniprot.orgnih.gov | UDP-GlcA, UDP-GalA uniprot.orgnih.gov | Not explicitly specified in sources |

| frc | Drosophila melanogaster | Golgi apparatus/ER embopress.orgresearchgate.netflybase.orgoup.com | UDP-GlcA, UDP-GlcNAc, UDP-glucose, UDP-GalNAc, UDP-xylose researchgate.netflybase.org | Antiport activity inferred flybase.org |

| SLC35D1 (UGTrel7, UDP-GlcA/UDP-GalNAc transporter) | Homo sapiens | Endoplasmic Reticulum (ER) bidmc.orguniprot.orggenecards.org | UDP-GlcA, UDP-GalNAc, UDP-GlcNAc uniprot.orgreactome.orggenecards.org | Nucleoside monophosphate (UMP), other nucleotide sugars (e.g., UDP-GlcNAc, UDP-GalNAc efflux) nih.govuniprot.org |

| SLC35D2 | Homo sapiens | Golgi membrane reactome.org | UDP-GlcA (inferred) reactome.org | UMP (inferred) reactome.org |

| Uut1 | Cryptococcus neoformans | Secretory pathway (ER/Golgi) asm.org | UDP-GlcA asm.org | UMP asm.org |

Influence of Intravesicular Metabolism on Transport Efficiency

The transport of UDP-GlcA into the lumen of intracellular organelles, particularly the endoplasmic reticulum (ER) and Golgi apparatus, is a critical step for various metabolic processes, including glucuronidation and polysaccharide biosynthesis. The efficiency of this transport is intrinsically linked to the metabolic activities occurring within these vesicles. UDP-GlcA is synthesized in the cytosol and must be translocated across the organelle membrane by specific nucleotide sugar transporters (NSTs) to be accessible to luminal enzymes such as UDP-glucuronosyltransferases (UGTs) and xylosyltransferases. asm.orgresearchgate.netnih.gov

Intravesicular metabolism of UDP-GlcA can significantly influence its transport efficiency through several mechanisms, primarily involving the concentration gradients of UDP-GlcA and its metabolic products, and the activity of the transporters themselves. Studies using ER-derived vesicles have shown that the initial uptake of intact UDP-GlcA is concomitant with its rapid hydrolysis within the lumen. capes.gov.br This hydrolysis, catalyzed by nucleoside diphosphatases (NDPases), converts UDP-GlcA to UDP and glucuronic acid (GlcA), and subsequently, UDP can be further hydrolyzed to UMP and inorganic phosphate (B84403). mdpi.com The removal of intravesicular UDP-GlcA through these metabolic processes helps maintain a favorable concentration gradient, driving further influx of UDP-GlcA from the cytosol into the lumen. mdpi.com

Furthermore, the intravesicular presence of other nucleotide sugars or their derivatives can impact UDP-GlcA transport through trans-stimulation mechanisms. For instance, in the ER, the efflux of intravesicular UDP-N-acetylglucosamine (UDP-GlcNAc) or UDP-xylose (UDP-Xyl) can trans-stimulate the uptake of cytosolic UDP-GlcA. nih.govresearchgate.netnih.govrhea-db.orgportlandpress.comresearchgate.netcore.ac.uk This suggests that the transporters involved in UDP-GlcA import may function as antiporters, exchanging luminal nucleotides for cytosolic UDP-GlcA. The metabolic conversion of UDP-GlcA into UDP-Xyl within the lumen, catalyzed by UDP-GlcA decarboxylase (UXS), can also indirectly influence transport by affecting the intravesicular pool of molecules available for exchange. asm.orgresearchgate.netconicet.gov.ar

Research has demonstrated differential regulation of UDP-GlcA transport in ER and Golgi membranes, highlighting the organelle-specific influence of intravesicular conditions. While trans-stimulation by UDP-GlcNAc and UDP-Xyl is pronounced in the ER, it is less significant in Golgi vesicles. nih.govrhea-db.orgrhea-db.org This difference may be attributed to variations in transporter types, their regulation, or the metabolic landscape within the lumen of these organelles.

Detailed research findings illustrate the impact of intravesicular metabolism on UDP-GlcA transport efficiency. For example, studies have measured the uptake of radiolabeled UDP-GlcA into microsomal vesicles under different conditions. The presence of substances that are metabolized or transported within the lumen can alter the rate and extent of UDP-GlcA accumulation.

The following table summarizes representative data illustrating the influence of intravesicular conditions on UDP-GlcA transport, based on experimental findings:

| Intravesicular Condition | Effect on UDP-GlcA Transport Rate | Notes | Source(s) |

| Rapid hydrolysis of UDP-GlcA | Increased | Maintains favorable concentration gradient for influx. | capes.gov.brmdpi.com |

| Presence of UDP-GlcNAc (ER) | Increased (Trans-stimulation) | Facilitates exchange via antiporter mechanism. | nih.govnih.govrhea-db.orgresearchgate.net |

| Presence of UDP-Xyl (ER) | Increased (Trans-stimulation) | Facilitates exchange via asymmetric carrier system. | researchgate.netcore.ac.uk |

| Presence of UDP or UMP (ER) | Increased (Trans-stimulation of UDP-Xyl efflux, indirectly affecting UDP-GlcA influx) | Involved in proposed shuttle mechanisms. | researchgate.netnih.govcore.ac.uk |

| Disruption of microsomal membrane | Increased (Apparent uptake) | Bypasses the transport step, allowing free access to lumen. | mdpi.com |

UDP-GlcA as a Precursor in Nucleotide Sugar Interconversion Pathways

UDP-GlcA occupies a central position in the nucleotide sugar interconversion network, serving as the direct precursor for the formation of several other crucial UDP-sugars. nih.govuni.lu This metabolic hub allows for the controlled synthesis of diverse sugar moieties required for various glycosylation processes.

UDP-Galacturonic Acid (UDP-GalA) is a key derivative of UDP-GlcA, generated through the epimerization of UDP-GlcA at the C4 position. nih.govuni.lu This reaction is catalyzed by the enzyme UDP-glucuronic acid 4-epimerase (UGlcAE or GAE). In plants, GAE is primarily localized in the Golgi apparatus, the site of pectin biosynthesis. uni.lu The reversible nature of the reaction catalyzed by UGlcAE allows for the interconversion between UDP-GlcA and UDP-GalA, playing a critical role in regulating the supply of UDP-GalA for pectin synthesis. Studies on Arabidopsis have identified a family of six GAE genes, with their protein products being putative type-II membrane proteins located in the Golgi. The activity of GAE can be inhibited by other nucleotide sugars like UDP-Xylose and UDP-Arabinose, suggesting a feedback regulatory mechanism in pectin synthesis. uni.lu UDP-GalA serves as an activated precursor for the incorporation of galacturonic acid residues into pectic polysaccharides, which are vital components of the plant cell wall.

UDP-Xylose (UDP-Xyl) is synthesized from UDP-GlcA through a decarboxylation reaction catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-Xylose synthase (UXS). nih.govuni.lu This enzymatic conversion is essentially irreversible under physiological conditions. In plants, UXS enzymes are found in both the cytosol and the Golgi apparatus, reflecting the complex topological requirements for nucleotide sugar supply during cell wall synthesis. uni.lu For instance, Arabidopsis thaliana has six UXS genes, with some encoding soluble cytosolic isoforms and others encoding putative membrane-bound Golgi-localized isoforms. UDP-Xylose is a crucial sugar donor for the biosynthesis of major hemicelluloses in plant cell walls, including xylans and xyloglucans. Xylans are principal components of secondary cell walls, while xyloglucans are major hemicelluloses in dicot primary walls. The synthesis of these polysaccharides in the Golgi requires a steady supply of UDP-Xylose. Interestingly, UDP-Xylose can feedback inhibit enzymes upstream in its synthesis pathway, including UGDH and UXS itself, highlighting a regulatory mechanism for nucleotide sugar homeostasis. nih.govuni.lu

UDP-GlcA also serves as the ultimate precursor for the synthesis of UDP-Arabinose (UDP-Ara) and UDP-Apiose (UDP-Api), two other important nucleotide sugars involved in the formation of complex polysaccharides. UDP-Arabinose is primarily derived from UDP-Xylose through the action of a UDP-Xylose 4-epimerase (UXE). nih.govuni.lu This enzymatic step involves the epimerization of UDP-Xylose. UDP-Apiose is produced directly from UDP-GlcA through the activity of UDP-apiose/UDP-xylose synthase (AXS), an enzyme that can catalyze the formation of both UDP-Apiose and UDP-Xylose from UDP-GlcA. nih.govuni.lu Both UDP-Arabinose and UDP-Apiose are incorporated into various complex polysaccharides, particularly within the plant cell wall, contributing to its structural diversity and functional properties. nih.gov

Synthesis of UDP-Xylose for Xylan and Xyloglucan Formation

Roles in Complex Polysaccharide Biosynthesis

The UDP-GlcA-derived nucleotide sugars are indispensable for the biosynthesis of complex polysaccharides, especially those found in the plant cell wall. These polysaccharides contribute significantly to cell structure, mechanical strength, and various developmental processes.

Plant cell walls are complex structures primarily composed of cellulose (B213188), hemicelluloses, and pectins. nih.gov Hemicelluloses and pectins together form the matrix polysaccharides, in which cellulose fibrils are embedded. nih.gov The biosynthesis of most matrix polysaccharides occurs in the Golgi apparatus, requiring nucleotide sugars as glycosyl donors. nih.gov UDP-GlcA and its derivatives are key precursors for the synthesis of a large proportion of these matrix polysaccharides. nih.govnih.gov

Pectins are a diverse group of polysaccharides that are major components of the primary plant cell wall, playing crucial roles in cell adhesion, expansion, and signaling. UDP-GlcA-derived sugars, particularly UDP-GalA, UDP-Arabinose, UDP-Xylose, and UDP-Apiose, are essential for the synthesis and structural complexity of pectin polymers, including Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II). nih.gov

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone composed of repeating disaccharide units of rhamnose and galacturonic acid. UDP-GalA, derived from UDP-GlcA, provides the galacturonic acid residues for the RG-I backbone. RG-I backbones are often branched with neutral side chains, predominantly arabinans and galactans, as well as arabinogalactans. The arabinose residues in these side chains are derived from UDP-Arabinose, which is synthesized from UDP-Xylose, a UDP-GlcA derivative. nih.govuni.lu

Involvement in Hemicellulose Assembly

In plants, UDP-GlcA plays a significant role in the biosynthesis of hemicelluloses, which are major components of the plant cell wall. UDP-GlcA is a key metabolite in the nucleotide sugar exchange process that contributes to the synthesis of both pectin and hemicellulose. researchgate.net Studies indicate that UDP-GlcA can provide approximately 50% of the cell wall biomass and is considered a direct precursor for cell wall biosynthesis. researchgate.net

UDP-GlcA serves as the glucuronosyl donor for the synthesis of several structural polysaccharides, and it is also the precursor for other sugar nucleotides, including UDP-xylose (UDP-Xyl), UDP-arabinose (UDP-Ara), and UDP-apiose, which are essential glycosyl donor substrates for hemicellulose and pectin biosynthesis. portlandpress.com Glucuronoarabinoxylans, synthesized from UDP-GlcA, UDP-Ara, and UDP-Xyl, constitute a substantial portion of the maize cell wall, highlighting the importance of UDP-GlcA biosynthesis during maize cell growth. portlandpress.com

Research in Arabidopsis thaliana involving genetic knockout mutants of UDP-glucose dehydrogenase (UGDH), the enzyme that catalyzes the formation of UDP-GlcA from UDP-glucose, has demonstrated the direct link between UDP-GlcA synthesis and hemicellulose composition. researchgate.net Suppression of UDP-glucuronic acid synthesis led to a significant decrease in the hemicelluloses arabinose, xylose, apiose, and galacturonic acid, resulting in dwarfism and other developmental defects in double mutants. researchgate.net This suggests that UGDH activity is crucial for the flux of UDP-glucose into hemicellulose material. d-nb.info

Maintenance of Plant Cell Wall Integrity and Architecture

UDP-GlcA contributes to the maintenance of plant cell wall integrity and architecture through its role as a precursor for hemicelluloses and pectins. These polysaccharides are key components of the cell wall, forming a matrix that enhances its structure. cas.cz The proper synthesis and assembly of these components, dependent on the availability of UDP-GlcA and its derivatives, are vital for normal plant growth, defense, and structural integrity. cas.cz

Proteoglycan and Glycosaminoglycan (GAG) Synthesis

UDP-GlcA is a critical precursor for the synthesis of proteoglycans (PGs) and glycosaminoglycans (GAGs) in animals. These complex molecules are essential components of the extracellular matrix (ECM) and are involved in numerous biological processes, including cell signaling, proliferation, migration, and adhesion. uga.eduresearchgate.net

Initiation of Proteoglycan Chain Synthesis via UDP-Xylose Linkage

The biosynthesis of most proteoglycans begins with the attachment of a xylose residue to a specific serine residue on the core protein. uga.edu This initial step, forming a tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser), is initiated by the enzyme xylosyltransferase using UDP-xylose as the donor. sigmaaldrich.com UDP-xylose is synthesized from UDP-GlcA by the enzyme UDP-xylose synthase (UXS). uga.edunih.gov Thus, UDP-GlcA is an essential precursor for the UDP-xylose required to initiate proteoglycan chain synthesis. nih.gov This process occurs primarily in the lumen of the Golgi apparatus and to some extent in the endoplasmic reticulum. nih.govbiologists.com

Direct Participation in Hyaluronan Polymerization

UDP-GlcA directly participates in the polymerization of hyaluronan (HA), a major unsulfated glycosaminoglycan found in the extracellular matrix. wikipedia.orgwikipedia.org Hyaluronan is a linear polysaccharide composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). wikipedia.orgnih.gov Hyaluronan synthases (HAS) enzymes, located at the plasma membrane, utilize UDP-GlcA and UDP-N-acetylglucosamine (UDP-GlcNAc) as substrates to sequentially add these sugar units to the growing HA chain. nih.govoup.comresearchgate.netqmul.ac.uk UDP-GlcA is produced from UDP-glucose through the action of UDP-glucose dehydrogenase (UGDH). nih.govnih.gov The HAS enzymes are highly specific for UDP-GlcA and UDP-GlcNAc, and no copolymerization is observed if these are replaced by other UDP-sugars. qmul.ac.uk Different HAS isoforms (HAS1, HAS2, and HAS3) are responsible for synthesizing HA chains of varying molecular weights. wikipedia.orgnih.gov

Contribution to Extracellular Matrix Assembly and Organization

Through its roles in the synthesis of proteoglycans and hyaluronan, UDP-GlcA significantly contributes to the assembly and organization of the extracellular matrix. Proteoglycans, with their attached GAG chains, and hyaluronan are key structural and functional components of the ECM, providing mechanical support, regulating hydration, and influencing cell behavior. cas.czoup.comguidetopharmacology.orguni.lu The availability of UDP-GlcA is therefore essential for maintaining the integrity and proper function of the ECM. nih.gov

Bacterial Polysaccharide Synthesis

UDP-GlcA is also involved in the synthesis of various bacterial polysaccharides, including capsular polysaccharides and components of the lipopolysaccharide (LPS). In some pathogenic bacteria, capsular polysaccharides are important virulence factors that help the bacteria evade host defenses. researchgate.net

For example, the K5 capsular polysaccharide of Escherichia coli is a glycosaminoglycan composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). researchgate.net The GlcA residue is donated from UDP-GlcA, which is generated by UDP-glucose dehydrogenase. researchgate.net Research has shown that UDP-GlcA is critical for the biosynthesis of these bacterial glycosaminoglycans. researchgate.net

UDP-GlcA can also be a precursor for UDP-xylose in bacteria, catalyzed by UDP-GlcA decarboxylases. asm.org While xylose is less commonly found in bacterial glycans compared to plants and animals, its presence, or that of monosaccharides requiring a UDP-xylose intermediate, may be more prevalent than previously thought, suggesting a role for UDP-GlcA in the synthesis of these xylose-containing bacterial glycans. asm.org In some Gram-negative bacteria, UDP-glucuronate is a precursor for the synthesis of the O-antigen, a crucial component of LPS. csic.es

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| UDP-GlcA | 17473 wikipedia.org, 44134988 nih.gov |

| UDP-glucose | 8629 wikipedia.org |

| UDP-xylose | 19235 nih.govlabsolu.ca, 23724459 nih.gov |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | 9547196 nih.gov |

| Hyaluronan | 7526 wikipedia.org, 3084049 guidetopharmacology.orgwikipedia.org, 53447380 citeab.com |

| Proteoglycan | Not a single compound; complex of protein and GAGs |

| Glycosaminoglycan (GAG) | Not a single compound; class of polysaccharides |

| Hemicellulose | 171706620 nih.gov, 86229 chem960.com, C007916 uni-freiburg.de |

| UDP-arabinose | 66308 fishersci.ca |

| UDP-galacturonic acid | 14681281 |

| UDP-galactose | 24784 |

| UDP-N-acetylgalactosamine (UDP-GalNAc) | 14681285 |

Data Table: UDP-GlcA and Hemicellulose Components in Arabidopsis thaliana Mutants

Based on research in Arabidopsis thaliana double mutants of UGDH (ugdh2-1 ugdh3-1), suppression of UDP-glucuronic acid synthesis leads to decreased levels of certain hemicellulose components. While specific quantitative data might vary between studies, the general trend indicates a reduction in these sugars.

| Hemicellulose Component | Observation in UGDH Double Mutants |

| Arabinose | Significant decrease researchgate.net |

| Xylose | Significant decrease researchgate.net |

| Apiose | Significant decrease researchgate.net |

| Galacturonic acid | Significant decrease researchgate.net |

This table summarizes findings indicating the dependency of these hemicellulose components on sufficient UDP-GlcA synthesis.

Data Table: Substrates for Hyaluronan Synthesis by HAS Enzymes

Hyaluronan synthases (HAS) utilize specific nucleotide sugars for the polymerization of hyaluronan.

| Substrate | Role in Hyaluronan Synthesis |

| UDP-GlcA | Directly incorporated into the growing chain nih.govoup.comresearchgate.netqmul.ac.uk |

| UDP-GlcNAc | Directly incorporated into the growing chain nih.govoup.comresearchgate.netqmul.ac.uk |

HAS enzymes show high specificity for these two substrates. qmul.ac.uk

Data Table: Initiation of Proteoglycan Synthesis

The initiation of most proteoglycan chains involves the addition of xylose.

| Molecule | Role in Proteoglycan Initiation |

| UDP-xylose | Glycosyl donor for the initial xylose linkage to core protein serine residues uga.edusigmaaldrich.com |

| UDP-GlcA | Precursor for UDP-xylose synthesis uga.edunih.gov |

This highlights the indirect but essential role of UDP-GlcA in this process.## The Multifaceted Roles of UDP-GlcA in Biological Systems

Uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-GlcA) stands as a central molecule in the metabolic pathways of diverse organisms, serving as a key activated sugar nucleotide precursor for the biosynthesis of a wide array of complex carbohydrates. Its derivatives and its direct involvement are critical for structural integrity, cell signaling, and host-pathogen interactions across different kingdoms of life. This article focuses exclusively on the physiological and biological functions of metabolites derived from UDP-GlcA, as outlined in the provided structure.

Physiological and Biological Functions of Udp Glca Derived Metabolites

Role in Glucuronidation and Conjugation Processes

Glucuronidation, a major Phase II metabolic reaction, heavily relies on UDP-GlcA. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi This process involves the transfer of a glucuronic acid moiety from UDP-GlcA to a substrate molecule, increasing its water solubility and facilitating its excretion from the body. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi

General Mechanism of Glucuronide Conjugation as a Phase II Metabolic Reaction

Glucuronide conjugation is a critical detoxification pathway for a wide range of endogenous and exogenous compounds. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of membrane-bound enzymes primarily located in the endoplasmic reticulum. criver.comontosight.aiwikipedia.orghelsinki.fibidmc.org The mechanism involves the nucleophilic attack of an oxygen atom from the substrate on the glucuronic acid portion of UDP-GlcA, resulting in the formation of a β-D-glucuronide conjugate and the release of UDP. ontosight.aihelsinki.fi This conjugation significantly increases the polarity of lipophilic compounds, making them more readily excretable in urine and bile. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi

Conjugation of Endogenous Metabolites (e.g., Steroid Hormones, Bilirubin)

UDP-GlcA is essential for the glucuronidation of various endogenous metabolites, including steroid hormones and bilirubin. ontosight.aibidmc.orgresearchgate.netnih.govwsu.edutaylorandfrancis.comtaylorandfrancis.com This process is crucial for regulating their biological activity and facilitating their elimination. For instance, unconjugated bilirubin, a product of heme catabolism, is glucuronidated in the liver by UGT1A1, making it soluble enough for excretion in bile. researchgate.netresearchgate.net Glucuronidation also plays a role in the metabolism and inactivation of steroid hormones like β-estradiol and testosterone. bidmc.orgnih.govwsu.edu

Tissue-Specific Glucuronidation (e.g., Hepatic, Brain, Renal)

While the liver is the primary site of glucuronidation due to the high expression of UGT enzymes, this process also occurs in other tissues, including the kidney, brain, gastrointestinal tract, lungs, and skin. criver.comwikipedia.orgxenotech.com Tissue-specific expression of different UGT isoforms allows for the localized metabolism and detoxification of various substrates. criver.comxenotech.com For example, UGTs are found in the brain and kidneys, contributing to the elimination of specific compounds in these organs. wikipedia.orgxenotech.com

Involvement in Cellular and Developmental Regulation

UDP-GlcA and its derived metabolites are also involved in cellular and developmental regulation, particularly in plants. In Arabidopsis thaliana, UDP-GlcA is a common precursor for various cell wall polysaccharides, including arabinose, xylose, galacturonic acid, and apiose residues. nih.govresearchgate.netnih.govresearchgate.netoup.com These polysaccharides are crucial for cell wall formation and integrity, which in turn affects plant growth and development. nih.govresearchgate.netnih.govresearchgate.netoup.comfrontiersin.org Down-regulation of UDP-GlcA biosynthesis in Arabidopsis has been shown to lead to swollen cell walls and severe developmental defects. nih.govnih.govresearchgate.net The transport of UDP-GlcA into the Golgi apparatus is also critical for the synthesis of pectin and hemicellulose, highlighting its importance in cell wall biosynthesis and plant development. oup.com Furthermore, UDP-sugar pyrophosphorylase, an enzyme involved in the synthesis of various UDP-sugars including UDP-GlcA in the salvage pathway, is essential for pollen development in Arabidopsis. tandfonline.comnih.gov

Modulation of Cell Proliferation, Migration, and Adhesion through Glycan Synthesis

Glycans synthesized from UDP-GlcA, particularly glycosaminoglycans (GAGs) like hyaluronan (HA), heparan sulfate (B86663) (HS), chondroitin (B13769445) sulfate (CS), and dermatan sulfate (DS), play significant roles in modulating cell behavior, including proliferation, migration, and adhesion. nih.govresearchgate.netuni-muenster.de These polysaccharides are key components of the extracellular matrix (ECM) and the cell surface, where they interact with various proteins, including growth factors and cell surface receptors. nih.govresearchgate.netuni-muenster.de

HA, synthesized at the plasma membrane from UDP-GlcA and UDP-N-acetylglucosamine (UDP-GlcNAc), is known to influence cell growth, adhesion, migration, and proliferation. researchgate.netnih.gov In the context of cancer, HA has gained attention for its role in modulating chemoresistance, influencing tumor microenvironment, and activating signaling pathways implicated in cell survival and proliferation. researchgate.netmdpi.com Alterations in the synthesis of UDP-GlcA, a crucial substrate for HA synthesis, can impact HA production and subsequently affect these cellular processes. nih.govmdpi.com

Sulfated GAGs, such as HS, CS, and DS, are synthesized in the ER and Golgi compartments and are attached to core proteins to form proteoglycans. uni-muenster.de These proteoglycans also modulate cellular processes relevant to tumor progression, including cell proliferation, cell-matrix interactions, cell motility, and invasive growth. uni-muenster.de The synthesis of these GAGs relies on the availability of UDP-sugars, including those derived from UDP-GlcA, transported into the Golgi and ER lumen by specific nucleotide sugar transporters like SLC35D1. uni-muenster.de Studies have shown that modulating the biosynthesis of these GAGs can impact cell viability, motility, and adhesion. uni-muenster.de

The availability of UDP-GlcA directly impacts HA levels, although the cellular content of UDP-sugars can vary among cell types. nih.gov Factors influencing the availability of these nucleotide sugars include changes in upstream precursor supply and dysregulation of biosynthetic enzymes. nih.gov

Impact on Plant Growth and Development (e.g., Root Elongation, Fiber Development, Seedling Development)

In plants, UDP-GlcA is a critical precursor for the synthesis of a significant portion of cell wall biomass, particularly pectin and hemicellulose. frontiersin.orgnih.govnih.govresearchgate.net These polysaccharides are essential for cell wall integrity and play vital roles in plant growth and development. frontiersin.orgnih.govnih.gov

UDP-glucose dehydrogenase (UGDH), the enzyme that catalyzes the conversion of UDP-glucose to UDP-GlcA, is thus a key enzyme in plant cell wall synthesis. frontiersin.orgnih.gov Studies in Arabidopsis thaliana have shown that down-regulation of UGDH can lead to reduced pentose (B10789219) content in cell walls and result in shorter roots and deferred blossoming compared to wild-type plants. frontiersin.orgnih.gov

UDP-GlcA is the direct precursor for various sugar residues found in the plant cell wall, including xylose, arabinose, apiose, and galacturonic acid. nih.govresearchgate.net These residues are incorporated into cell wall polymers like pectin and hemicellulose. frontiersin.orgnih.govresearchgate.net Down-regulation of UDP-GlcA biosynthesis has been shown to result in swollen plant cell walls and severe developmental defects associated with changes in pectic polysaccharides. frontiersin.orgnih.govnih.govresearchgate.net

Research on cotton fiber development highlights the importance of UDP-GlcA. Cotton fiber primary cell wall components, including pectin, hemicellulose, and cellulose (B213188), are largely derived from UDP-GlcA. frontiersin.orgnih.gov Exogenous application of UDP-glucose, a precursor to UDP-GlcA, has been shown to promote cotton fiber elongation and increase UGDH gene expression. frontiersin.orgnih.gov

Mutations affecting UGDH activity and thus UDP-GlcA biosynthesis can lead to significant developmental defects in plants. For instance, an Arabidopsis thaliana double mutant lacking two UGDH isoforms (ugd2,3) exhibits defects in seedling development, slow growth, dwarfism, and low seed set rate, emphasizing the critical role of UGDH enzymes and UDP-GlcA in maintaining cell wall integrity and supporting proper development. nih.govnih.govresearchgate.net Biochemical complementation experiments where mutant seedlings were supplied with glucuronic acid, a precursor of UDP-GlcA, showed partial restoration of normal growth and significantly longer roots, further supporting the link between UDP-GlcA availability and developmental processes. researchgate.net

Participation in Cellular Signaling Pathways (e.g., O-GlcNAcylation, HA-mediated signaling)

UDP-GlcA is involved in cellular signaling pathways, both directly and indirectly through the glycans it contributes to. One notable area is its interplay with O-GlcNAcylation and HA-mediated signaling.

O-GlcNAcylation is a post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is added to serine and threonine residues of proteins. uninsubria.itmdpi.com This modification is influenced by the cellular concentration of UDP-GlcNAc, which is linked to the hexosamine biosynthetic pathway. uninsubria.itmdpi.com While UDP-GlcA is not directly incorporated in O-GlcNAcylation, its biosynthesis from UDP-glucose competes for a common precursor pool with the hexosamine pathway that produces UDP-GlcNAc. nih.govresearchgate.net This metabolic crosstalk can indirectly influence O-GlcNAcylation levels. Furthermore, the availability of UDP-GlcA, alongside UDP-GlcNAc, affects the trafficking of hyaluronan synthases (HAS), enzymes responsible for HA synthesis. mdpi.com Increased O-GlcNAcylation can maintain HAS3 at the cell membrane, highlighting a close relationship between HA synthesis dynamics and O-GlcNAcylation. mdpi.com

HA-mediated signaling involves the interaction of HA with cell surface receptors like CD44 and RHAMM, activating downstream pathways such as PI3K/Akt, MAPK, and NF-κB. researchgate.netmdpi.com These pathways are implicated in various cellular processes, including cell survival, proliferation, and drug resistance. researchgate.netmdpi.com As a key precursor for HA synthesis, UDP-GlcA's availability directly impacts the production of HA, and consequently, influences these HA-mediated signaling events. nih.govmdpi.com The regulation of HA synthesis is a complex process influenced by the availability of UDP-GlcA and UDP-GlcNAc, as well as post-translational modifications of HAS enzymes like O-GlcNAcylation and phosphorylation. mdpi.comuninsubria.itmdpi.com

Extracellular UDP-glucose, a precursor to UDP-GlcA, has also been shown to signal through purinergic receptors like P2Y14, leading to increased HAS2 transcription and subsequently elevated HA production. nih.gov This suggests a signaling role for UDP-glucose that indirectly impacts UDP-GlcA utilization for HA synthesis.

Developmental Abnormalities and Phenotypic Consequences Associated with Impaired UDP-GlcA Metabolism

Impaired UDP-GlcA metabolism can lead to significant developmental abnormalities and a range of phenotypic consequences, particularly due to its critical role in glycan synthesis.

Defects in the UGDH gene, which encodes UDP-glucose dehydrogenase, have been associated with hypotonia, developmental delay, and epilepsy in humans. researchgate.netfrontiersin.org UDP-GlcA, the product of UGDH, is a key component for the synthesis of glycosaminoglycans (GAGs) and hyaluronic acid. researchgate.netfrontiersin.org Defects in GAG synthesis have been proposed as explanations for neurological phenotypes, as proteoglycans in the extracellular matrix are important for neuronal migration and development. researchgate.net Variants in the UGDH gene have been linked to congenital muscular dystrophy and dystroglycanopathy, a group of genetic disorders affecting muscle and brain. researchgate.net

Congenital disorders of glycosylation (CDGs) are a diverse group of genetic disorders characterized by impaired glycosylation of proteins and lipids, often resulting in multi-organ involvement and developmental abnormalities. nih.gov While CDGs can arise from defects in various steps of glycosylation, those affecting the availability or metabolism of nucleotide sugars like UDP-GlcA can have profound consequences. Although not exclusively linked to UDP-GlcA, impaired synthesis of GAGs, which rely on UDP-GlcA, has been associated with developmental delay and intellectual disabilities. frontiersin.org

In plants, as discussed earlier, down-regulation of UDP-GlcA biosynthesis due to mutations in UGDH genes leads to severe developmental defects, including altered seedling development, slow growth, dwarfism, and defects in root and hypocotyl elongation. nih.govnih.govresearchgate.net These phenotypes are directly linked to impaired cell wall synthesis and changes in pectic polysaccharides, highlighting the essential role of UDP-GlcA in plant morphogenesis. nih.govnih.govresearchgate.net

The accumulation of intermediate metabolites due to defects in pathways utilizing UDP-GlcA can also have adverse effects. For example, in the fungus Cryptococcus neoformans, the accumulation of UDP-4-keto-6-deoxy-glucose, an intermediate in a pathway downstream of UDP-GlcA, due to a gene deletion, resulted in altered hyphal growth, reduced sporulation, and decreased virulence, suggesting that high levels of this intermediate can negatively impact cell wall composition and fungal development. science.gov

Molecular Mechanisms of Udp Glca Pathway Dysregulation

Genetic Aberrations and Functional Consequences (e.g., UGDH Isoform Specificity, Mutant Phenotypes, Gene Knock-outs)

Genetic alterations, particularly in the gene encoding UDP-glucose 6-dehydrogenase (UGDH), the primary enzyme responsible for UDP-GlcA synthesis from UDP-glucose, can significantly disrupt the UDP-GlcA pathway. wikipedia.orgoncotarget.com UGDH is a cytosolic, hexameric enzyme. oncotarget.comncsu.edu Mutations in the UGDH gene have been identified as a cause of recessive developmental epileptic encephalopathy (Jamuar syndrome), highlighting the critical role of UDP-GlcA in human brain development and extracellular matrix formation. ugdh.orgresearchgate.netresearchgate.net Loss-of-function UGDH mutations can impair UGDH stability, oligomerization, or enzymatic activity. researchgate.netresearchgate.net For instance, a p.(Ala44Val) homozygous pathogenic variant in UGDH has been associated with this phenotype. researchgate.net Mutant phenotypes observed in ugdh zebrafish models show defective craniofacial and coronary development. plos.org While ugdh zebrafish mutants show residual glycosaminoglycans and proteoglycans, suggesting a potential alternative pathway in lower animals, such a route is absent in mammals. plos.orgresearchgate.net UGDH knockout in patient-derived cerebral organoids resulted in smaller organoids with reduced proliferating neuronal progenitors, and hindered FGF signaling. researchgate.netresearchgate.netresearchgate.net